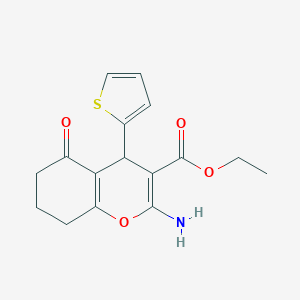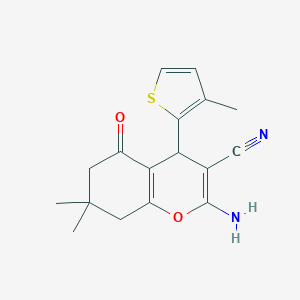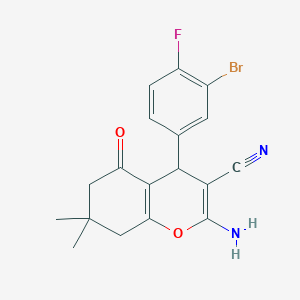![molecular formula C19H18BrNO3S B393564 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate](/img/structure/B393564.png)
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate is a synthetic organic compound It is characterized by the presence of a benzoic acid derivative, a brominated phenyl group, and a morpholine carbothioyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate typically involves multi-step organic reactions. One possible route could involve:
Bromination: Starting with 4-methyl-benzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated product can then be esterified with 4-bromo-2-hydroxybenzoic acid using a suitable esterification agent like thionyl chloride.
Morpholine Introduction: Finally, the ester can be reacted with morpholine and a thiocarbonyl reagent to introduce the morpholine-4-carbothioyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions can target the brominated phenyl group or the ester linkage.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-benzoic acid derivatives: Compounds with similar benzoic acid structures.
Brominated phenyl esters: Compounds with brominated phenyl groups and ester linkages.
Morpholine derivatives: Compounds containing the morpholine ring.
Uniqueness
The uniqueness of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Eigenschaften
Molekularformel |
C19H18BrNO3S |
|---|---|
Molekulargewicht |
420.3g/mol |
IUPAC-Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C19H18BrNO3S/c1-13-2-4-14(5-3-13)19(22)24-17-7-6-15(20)12-16(17)18(25)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
VBNKVUYISPDDEM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-6-(4-bromophenyl)-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B393485.png)

![ethyl (2Z)-5-amino-7-(2-chlorophenyl)-2-[(2-chlorophenyl)methylidene]-6-cyano-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B393487.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B393488.png)
![3-amino-4-methyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B393489.png)
![2-[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B393490.png)
![(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393491.png)
![N~1~-[3-(ACETYLAMINO)PHENYL]-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B393493.png)
![2-amino-5-oxo-4-(3-thienyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393499.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B393500.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B393501.png)
![(2Z)-5-amino-3-oxo-7-[2-(trifluoromethyl)phenyl]-2-[[2-(trifluoromethyl)phenyl]methylidene]-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B393504.png)
